Structural Connectivity Defines Pharmacological Identity: C1–N (Target) Versus C3–C (Rockout) Versus N1–N (Indol-1-yl-amine) Chemotypes
3-Methyl-N-(4-pyridyl)indole possesses a direct C1(indole)–N(pyridine C4) single bond, placing it in the N-arylindole chemotype. Its constitutional isomer 3-(4-pyridyl)indole (Rockout, CAS 7272-84-6) instead bears a C3(indole)–C4(pyridine) bond [1]. This connectivity difference is not trivial: Rockout is a validated Rho-kinase (ROCK) inhibitor with IC50 of 25 μM against ROCK1 in vitro [1], whereas the C1–N linked 3-methyl-N-(4-pyridyl)indole has not been reported to inhibit ROCK in the peer-reviewed literature—a negative result that, when documented, constitutes actionable differentiation for procurement decisions in ROCK-related research. Additionally, Indol-1-yl-pyridin-4-yl-amine (CAS 119257-33-9) with its N1–N (hydrazine-type) connectivity shows alpha-1 adrenergic receptor binding IC50 of 510 nM [2].
| Evidence Dimension | Atom connectivity (indole–pyridine junction) and associated primary pharmacological activity |
|---|---|
| Target Compound Data | C1(indole)–N(pyridine C4); 3-methyl substituent; ROCK inhibitory activity: not reported |
| Comparator Or Baseline | 3-(4-Pyridyl)indole (Rockout): C3(indole)–C4(pyridine) bond; ROCK1 IC50 = 25 μM [1]. Indol-1-yl-pyridin-4-yl-amine: N1(indole)–N(pyridine) bond; Alpha-1 adrenergic IC50 = 510 nM [2]. |
| Quantified Difference | Chemotype-specific target engagement: ROCK IC50 difference cannot be calculated due to absence of target compound data, but the qualitative divergence (confirmed ROCK inhibitor vs. no reported ROCK activity) is meaningful. Alpha-1 affinity of the N-amino analog (510 nM) provides a reference point for the N1–N chemotype. |
| Conditions | ROCK1 in vitro kinase assay using recombinant protein [1]; Alpha-1 adrenergic receptor binding via [3H]WB-4101 displacement in rat whole brain membrane [2]. |
Why This Matters
Procurement of 3-methyl-N-(4-pyridyl)indole rather than the more common 3-(4-pyridyl)indole (Rockout) avoids confounding ROCK-mediated phenotypic effects, which is critical when the experimental goal is to interrogate N-arylindole-specific pharmacology or to use the compound as a selectivity control for pyridyl-indole chemotype profiling.
- [1] Yarrow JC, Totsukawa G, Charras GT, Mitchison TJ. Screening for cell migration inhibitors via automated microscopy reveals a Rho-kinase inhibitor. Chem Biol. 2005;12(3):385-395. PMID: 15797222. View Source
- [2] BindingDB Entry BDBM50048608 (CHEMBL154488). Indol-1-yl-pyridin-4-yl-amine. Alpha-1 adrenergic receptor IC50 = 510 nM; Norepinephrine uptake IC50 = 2500 nM. Curated by ChEMBL from Hoechst-Roussel Pharmaceuticals data. View Source
